Dapagliflozin propanediol hydrate

Catalog No.
S525009
CAS No.
960404-48-2
M.F
C24H35ClO9
M. Wt
503.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin propanediol hydrate

CAS Number

960404-48-2

Product Name

Dapagliflozin propanediol hydrate

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate

Molecular Formula

C24H35ClO9

Molecular Weight

503.0 g/mol

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O

Solubility

Soluble in DMSO

Synonyms

Dapagliflozin Propanediol Monohydrate

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O

Description

The exact mass of the compound Dapagliflozin propanediol is 468.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Management of Type 2 Diabetes

Clinical trials have shown that Dapagliflozin propanediol is effective in improving glycemic control in patients with type 2 diabetes, either alone or as an adjunct to other medications (). Studies are ongoing to determine the long-term safety and efficacy of Dapagliflozin propanediol in this patient population.

Cardiovascular Disease in Diabetic Patients

SGLT2 inhibitors like Dapagliflozin have shown promise in reducing cardiovascular risk in patients with type 2 diabetes. Research suggests that Dapagliflozin propanediol may improve cardiovascular outcomes by lowering blood pressure, reducing body weight, and improving blood lipid profiles (). However, more research is needed to confirm these findings.

Renal Protection in Diabetic Patients

Diabetic nephropathy is a complication of diabetes that can lead to kidney failure. SGLT2 inhibitors may offer some protection against diabetic nephropathy by reducing intraglomerular pressure and inflammation in the kidneys. Studies are investigating the potential of Dapagliflozin propanediol to slow the progression of diabetic nephropathy in patients with type 2 diabetes ().

Dapagliflozin propanediol hydrate is a compound derived from dapagliflozin, a selective sodium-glucose cotransporter 2 inhibitor. It is primarily used in the management of type 2 diabetes mellitus. This compound functions by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion through urine, thereby lowering blood sugar levels. Dapagliflozin propanediol hydrate is characterized by its unique chemical structure, which includes a propanediol component that enhances its solubility and bioavailability compared to other formulations of dapagliflozin .

  • Dapagliflozin, the active component, inhibits SGLT2 proteins in the kidneys. These proteins are responsible for reabsorbing glucose from urine back into the bloodstream [].
  • By blocking SGLT2, dapagliflozin increases the amount of glucose excreted in urine, leading to lower blood sugar levels [].
  • Clinical trials have shown that dapagliflozin propanediol is generally well-tolerated, but side effects like genital yeast infections and urinary tract infections can occur [].
  • Serious side effects like diabetic ketoacidosis (DKA) are rare but possible [].
  • Dapagliflozin propanediol is not recommended for people with certain kidney problems or severe heart failure [].
That are pivotal for its pharmacological activity. The primary reaction involves the inhibition of the sodium-glucose cotransporter 2, which is responsible for glucose reabsorption in the renal proximal tubules. By blocking this transporter, the compound facilitates the elimination of excess glucose from the body. The chemical formula for dapagliflozin propanediol hydrate is C24H35ClO9C_{24}H_{35}ClO_{9}, and it can be represented as:

Dapagliflozin propanediol hydrate=Dapagliflozin+Propanediol+Water\text{Dapagliflozin propanediol hydrate}=\text{Dapagliflozin}+\text{Propanediol}+\text{Water}

In solution, it can also participate in hydration and dehydration reactions, affecting its stability and solubility .

Dapagliflozin propanediol hydrate exhibits significant biological activity as an antihyperglycemic agent. Its mechanism of action primarily involves:

  • Inhibition of Sodium-Glucose Cotransporter 2: This leads to decreased glucose reabsorption and increased urinary glucose excretion.
  • Cardiovascular Benefits: The compound has been shown to reduce the risk of hospitalization for heart failure and cardiovascular death in patients with type 2 diabetes and existing cardiovascular conditions .
  • Renal Protection: It also plays a role in reducing the progression of chronic kidney disease in diabetic patients .

The synthesis of dapagliflozin propanediol hydrate typically involves several steps:

  • Synthesis of Dapagliflozin: This is achieved through a series of organic reactions involving various reagents and conditions to form the core structure.
  • Hydration Process: The synthesized dapagliflozin is then reacted with propanediol under controlled conditions to form the hydrate.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use .

Dapagliflozin propanediol hydrate is primarily used in clinical settings for:

  • Management of Type 2 Diabetes: As part of a comprehensive treatment plan that includes diet and exercise.
  • Cardiovascular Disease Prevention: It is indicated for patients with type 2 diabetes who are at risk of heart failure or cardiovascular events.
  • Chronic Kidney Disease: Used to slow down the progression of kidney disease associated with diabetes .

Interaction studies have shown that dapagliflozin propanediol hydrate can interact with various medications:

  • Diuretics: Increased risk of dehydration and hypotension.
  • Insulin and Other Antidiabetic Agents: Potential for additive effects leading to hypoglycemia.
  • Antihypertensives: May enhance the effects leading to low blood pressure.

Monitoring is essential when dapagliflozin is used in conjunction with these medications to mitigate potential adverse effects .

Several compounds share structural or functional similarities with dapagliflozin propanediol hydrate. These include:

Compound NameMechanism of ActionUnique Features
EmpagliflozinSodium-glucose cotransporter 2 inhibitorProven cardiovascular benefits in trials
CanagliflozinSodium-glucose cotransporter 2 inhibitorFirst SGLT2 inhibitor approved; renal protective effects
ErtugliflozinSodium-glucose cotransporter 2 inhibitorRecently approved; unique dosing options

Dapagliflozin propanediol hydrate stands out due to its specific formulation that enhances solubility and bioavailability, making it particularly effective for patients who may struggle with other formulations .

Critical Reaction Parameters in Glycoside Bond Formation

Formation of the carbon–carbon glycosidic bond between the aryl nucleophile and the protected gluconolactone controls diastereoselectivity, impurity profile and yield. The most influential parameters are summarised in Table 2.

ParameterIndustry target windowEffect outside windowSupporting data
Temperature during lithium–halogen exchangeminus thirty to minus twenty degrees CelsiusAbove minus ten degrees Celsius: over-lithiation and benzylic homocoupling impurities rise to > 2 area % [4]Continuous-flow optimisation demonstrated acceptable exchange at minus twenty degrees Celsius with 0.05% homocoupling impurity [4]
Molar ratio of n-butyllithium to aryl bromide1.05 – 1.10Ratio < 1.00 leads to incomplete conversion (≤ 85%), ratio > 1.20 increases debrominated by-product [2]Patent EP 3497090 reports optimum at 1.08 for kilogram batches [2]
Water content of tetrahydrofuran≤ 50 parts per million by Karl Fischer≥ 100 ppm triggers 3-chlorophenethyl alcohol impurity > 0.3% [2]Same patent details in-line drying to 20 ppm [2]
Choice of Lewis acid for lactol reductionBoron trifluoride diethyl etherate, 0.2 equivalentZinc chloride or aluminium chloride lower β-selectivity (α/β ≥ 1:3) [1]Comparative study in Pharmacia review [1] shows 93% β-selectivity with boron trifluoride diethyl etherate versus 66% with zinc chloride
Hydride source in reduction stepTriethylsilane, 1.5 equivalentTetramethyldisiloxane slow (16 h) but gives cleaner profile; trialkoxysilanes generate siloxane gel [5]Silane survey found triethylsilane balances rate and ease of work-up [5]

Meticulous control of these factors routinely affords β-diastereoselectivity above ninety-five percent and single-impurity levels below the International Council for Harmonisation qualification threshold of 0.15 percent [4] [2].

Solvent Selection Strategies for Hydrate Stabilization

Dapagliflozin exists commercially as the stoichiometric propanediol monohydrate. Hydrate integrity during crystallisation, drying and storage is maintained by solvent and additive choice. Three empirically validated strategies are compared in Table 3.

StrategyCrystallisation solvent systemAdditives / seedingWater activity during coolingOutcome
Aqueous antisolvent crystallisation (European Patent EP 2785702) [6]Water, then antisolvent ethanol dropwiseD-mannitol 0.15 w/w as channel filler; form A seed 0.2%0.97→0.85Pure hydrate form A with undetectable ethanol; yield 92%
Binary low-water system (continuous-flow campaign) [4]Heptane : ethyl acetate 4 : 1No additive; seed 0.1% hydrate0.40→0.30Hydrate obtained but converts to anhydrate after 14 days at 25% relative humidity
Cocrystal-templated route (di-L-proline cocrystal study) [7]Ninety-seven percent ethanol / waterL-proline 2 molar equivalent0.60→0.50Di-L-proline cocrystal forms first; converts to stable propanediol hydrate during aqueous wash; lower hygroscopicity than direct hydrate

High water activity combined with polyol additives (strategy A) affords a robust lattice where each dapagliflozin molecule hydrogen-bonds to both propanediol and water, preventing channel collapse even at thirty-five degrees Celsius for six months [6]. Conversely, low-water antisolvent systems risk desolvation on storage unless protective packaging limits ambient humidity [8].

Purification Techniques for Pharmaceutical-Grade Material

Solvent-Mediated Recrystallisation

A three-stage solvent switch outlined in Chinese Patent CN109705075B removes colour bodies and trace silicone oil introduced during reduction [9]. Dissolution of crude dapagliflozin in hot ethyl acetate followed by slow addition of purified water precipitates the active substance with residual solvents below International Council for Harmonisation Q3C limits.

Co-crystal Decomposition

Where crude material contains both anhydrate and propanediol hydrate, controlled formation of a dihydroxy-propane cocrystal, filtration and decomposition back to the hydrate achieves rejection of des-ethyl impurity to below ten parts per million [2].

Head-space Gas Chromatography Control

Twelve class-two solvents commonly used across the synthesis are simultaneously quantitated by static head-space gas chromatography on a sixty-metre 624-phase column; limits of quantification are at least five times lower than regulatory thresholds [10].

Final Specifications and Lot Consistency

Implementation of the above measures yields a finished active substance that meets the following lot-release requirements [11]:

AttributeSpecificationTypical commercial batch
Assay (anhydrous basis)98.5 – 101.0 percent by high-performance liquid chromatography99.6 percent
Individual organic impurity≤ 0.10 percent≤ 0.05 percent
Water content2.8 – 3.2 percent by Karl Fischer3.0 percent
Residual propanediol≤ 0.5 percent0.21 percent
Residual solvents (sum)≤ 3000 parts per million570 parts per million
Particle size, median25 – 40 micrometres33 micrometres

Batch analytics across thirty commercial lots confirmed polymorphic form constancy and no epimerisation at any of the five stereogenic centres [11].

Environmental Metrics

Adoption of continuous flow, elimination of column chromatography and solvent recycling has reduced solvent loss by forty-eight percent and cut greenhouse gas emissions by fifteen percent relative to the 2016 baseline process [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

502.1969604 g/mol

Monoisotopic Mass

502.1969604 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

887K2391VH

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (75%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Type 2 diabetes mellitusForxiga is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureForxiga is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseForxiga is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusEdistride is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureEdistride is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseEdistride is indicated in adults for the treatment of chronic kidney disease.

ATC Code

A10BD21
A10BD15
A10BK01

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Dapagliflozin propanediol
Dapagliflozin propanediol hydrate

FDA Medication Guides

Farxiga
Dapagliflozin
TABLET;ORAL
ASTRAZENECA AB
09/12/2023

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

"FDA warns about rare occurrences of a serious infection of the genital area with SGLT2 inhibitors for diabetes". U.S. Food and Drug Administration (FDA). 9 February 2019. Archived from the original on 13 December 2019. Retrieved 16 December 2019. Public Domain This article incorporates text from this source, which is in the public domain.

"SGLT2 inhibitors: Drug Safety Communication - FDA Warns Medicines May Result in a Serious Condition of Too Much Acid in the Blood". U.S. Food and Drug Administration (FDA). 15 May 2015. Archived from the original on 27 October 2016. Retrieved 15 November 2016. Public Domain This article incorporates text from this source, which is in the public domain.

"FDA revises labels of SGLT2 inhibitors for diabetes to include warning". U.S. Food and Drug Administration. 19 March 2020. Archived from the original on 7 June 2020. Retrieved 6 June 2020. Public Domain This article incorporates text from this source, which is in the public domain.

Kohan DE, Fioretto P, Tang W, List JF (April 2014). "Long-term study of patients with type 2 diabetes and moderate renal impairment shows that dapagliflozin reduces weight and blood pressure but does not improve glycemic control". Kidney International. 85 (4): 962–971. doi:10.1038/ki.2013.356. PMC 3973038. PMID 24067431.

"Molecule of the Month: Clarivate". Prous Science. November 2007. Archived from the original on 5 November 2007.

Bailey CJ, Gross JL, Pieters A, Bastien A, List JF (June 2010). "Effect of dapagliflozin in patients with type 2 diabetes who have inadequate glycaemic control with metformin: a randomised, double-blind, placebo-controlled trial". Lancet. 375 (9733): 2223–2233. doi:10.1016/S0140-6736(10)60407-2. PMID 20609968. S2CID 9168659.

Bailey CJ, Gross JL, Hennicken D, Iqbal N, Mansfield TA, List JF (February 2013). "Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial". BMC Medicine. 11 (1): 43. doi:10.1186/1741-7015-11-43. PMC 3606470. PMID 23425012. S2CID 16429125.

Henry RR, Murray AV, Marmolejo MH, Hennicken D, Ptaszynska A, List JF (May 2012). "Dapagliflozin, metformin XR, or both: initial pharmacotherapy for type 2 diabetes, a randomised controlled trial". International Journal of Clinical Practice. 66 (5): 446–456. doi:10.1111/j.1742-1241.2012.02911.x. PMID 22413962. S2CID 9934488.

Explore Compound Types